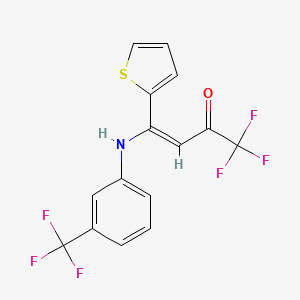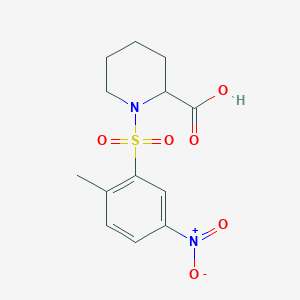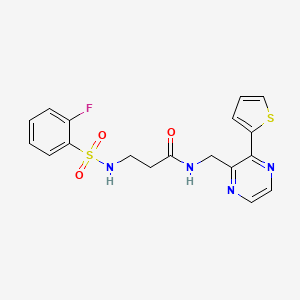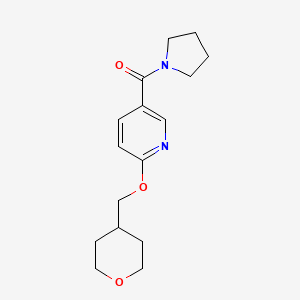
2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole derivatives have shown promising results in the field of antimicrobial and anticancer research. Studies have synthesized various 1,3,4-oxadiazole derivatives, including those containing fluorine, and evaluated their antibacterial and anticancer properties. For instance, certain derivatives demonstrated significant activity against bacterial pathogens and were identified as potential anticancer agents due to their efficacy in in vitro assays against cancer cell lines. These findings suggest the potential of 2-(3-Fluorobenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazole derivatives in developing new therapeutic agents for treating bacterial infections and cancer (Bhat, Karthikeyan, Holla, & Shetty, 2004).
Insecticidal Activity
The insecticidal properties of 1,3,4-oxadiazole derivatives have been explored, with some compounds displaying low insecticidal activity against crop pests. This indicates the potential application of these compounds in agricultural pest management, although further optimization may be required to enhance their effectiveness (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
Anticonvulsant Properties
Research has also delved into the anticonvulsant potential of 1,3,4-oxadiazole derivatives. Specific substitutions on the oxadiazole ring, such as an amino group, and the incorporation of a fluoro substituent have been associated with enhanced anticonvulsant activity. This activity is believed to be mediated through the benzodiazepine receptors, suggesting a possible mechanism of action for these compounds and their potential application in the treatment of seizure disorders (Zarghi et al., 2008).
Antibacterial Mechanism Against Rice Bacterial Leaf Blight
A specific sulfone derivative containing the 1,3,4-oxadiazole moiety has demonstrated effective antibacterial activity against Xanthomonas oryzae, the pathogen responsible for rice bacterial leaf blight. This compound not only reduced the disease incidence in plants but also enhanced plant resistance by increasing the activities of superoxide dismutase and peroxidase. It suggests a dual mode of action: direct antibacterial effects and the induction of plant defense mechanisms, offering a novel approach for managing this agricultural disease (Shi et al., 2015).
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUMIWURCLCOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2444291.png)
![4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2444292.png)


![4,4,5,5-Tetramethyl-2-[3-(propan-2-yloxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2444295.png)

![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2444299.png)

![8-ethoxy-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2444303.png)

![methyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2444308.png)

![4-[5-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2444311.png)
![3-chloro-N-[3-(dimethylamino)propyl]-1,4-dioxo-1,4-dihydro-2-naphthalenaminium chloride](/img/structure/B2444313.png)